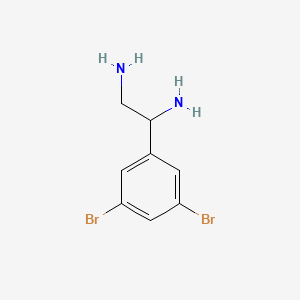
1-(3,5-Dibromophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the electrocatalytic 1,2-diamination of alkenes, which allows for the simultaneous introduction of two amino groups across an alkene feedstock . This method is advantageous as it avoids the use of transition metal catalysts and oxidizing reagents, ensuring broad reaction compatibility with various substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of scalable electrocatalytic reactions ensures high yield and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dibromophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
1-(3,5-Dibromophenyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and amine groups enable it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This makes it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
1-(3,5-Dichlorophenyl)ethane-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.
1-(3,5-Difluorophenyl)ethane-1,2-diamine: Contains fluorine atoms, offering different reactivity and properties.
1-(3,5-Diiodophenyl)ethane-1,2-diamine: Iodine atoms provide unique chemical behavior compared to bromine.
Uniqueness: 1-(3,5-Dibromophenyl)ethane-1,2-diamine is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in specific applications where other halogenated compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H10Br2N2 |
|---|---|
Peso molecular |
293.99 g/mol |
Nombre IUPAC |
1-(3,5-dibromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |
Clave InChI |
SSQNWRFNXOLVKK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


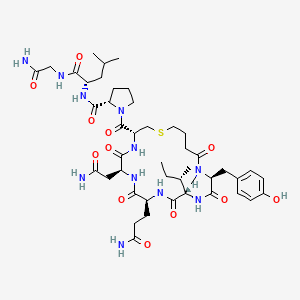

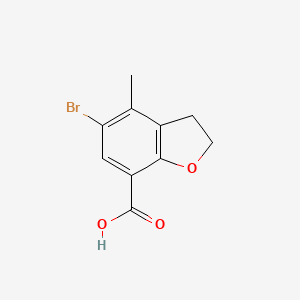

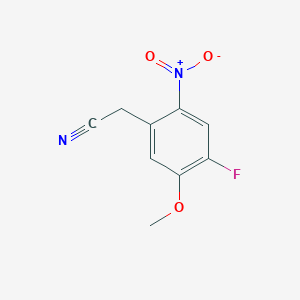
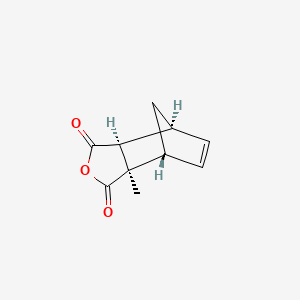
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)
![1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine](/img/structure/B12434832.png)
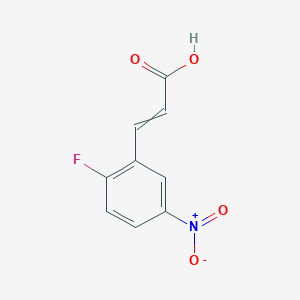
![1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine](/img/structure/B12434835.png)
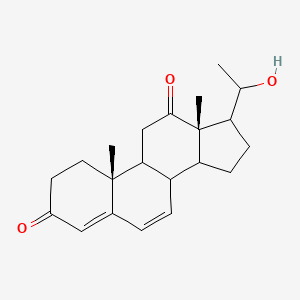
![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)

